Sultropen

Description

Contextualization within Sulfonyl Compound Chemistry

Sultropen belongs to the class of sulfonyl compounds, which are organosulfur compounds featuring a sulfonyl functional group. nih.gov In organic chemistry, a sulfonyl group is defined by a central hexavalent sulfur atom double-bonded to two oxygen atoms and typically single-bonded to two carbon atoms, represented by the general formula R−S(=O)₂−R'. The pentylsulfonyl group (-SO₂-C₅H₁₁) present in this compound exemplifies this structural motif. nih.gov

Sulfones, the parent compounds containing sulfonyl groups, are generally known for their relative inertness compared to sulfoxides. The sulfonyl ion (RSO₂⁻), a related functional group, is recognized as a crucial intermediate in various organic synthesis pathways, including the preparation of pharmaceuticals and agrochemicals. The presence of the sulfonyl group in this compound is central to its chemical identity and influences its reactivity and potential applications.

Overview of this compound's Research Significance in Agrochemical and Pharmaceutical Development

This compound's chemical profile has led to its exploration in both agrochemical and pharmaceutical research, highlighting its versatility as a chemical entity.

Agrochemical Development: In the agrochemical sector, this compound is recognized for its fungicidal activity. It has been cited in various research and patent literature as a component in fungicidal compositions and synergistic mixtures aimed at controlling fungal pathogens in agricultural crops. For instance, research has explored its inclusion in formulations designed for the control of fungi affecting cereals. The ongoing demand for novel and more effective fungicidal agents, driven by challenges such as pathogen resistance, underscores the continued relevance of compounds like this compound in agricultural research. Agrochemicals, including fungicides, are essential for plant protection, enhancing crop growth, and maximizing yields.

Pharmaceutical Development: Beyond its agrochemical utility, this compound has also been investigated in pharmaceutical development. nih.gov The broader class of sulfonyl compounds, including the sulfonyl ion, serves as important intermediates in the synthesis of various pharmaceutical agents. Research, as indicated in patent disclosures, has explored compounds related to this compound for their potential as metalloenzyme inhibitors. This area of research aims to identify compounds that can modulate metalloenzyme activity, which is relevant for addressing a range of diseases and disorders. Such investigations contribute to the ongoing search for therapeutic agents to meet unmet medical needs.

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

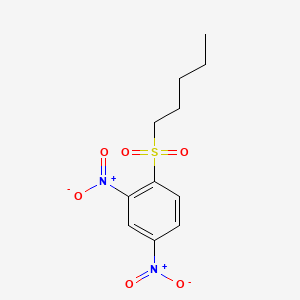

| Chemical Name | Benzene (B151609), 2,4-dinitro-1-(pentylsulfonyl)- | nih.gov |

| IUPAC Name | 2,4-dinitro-1-(pentane-1-sulfonyl)benzene | |

| CAS Registry Number | 963-22-4 | |

| Molecular Formula | C₁₁H₁₄N₂O₆S | |

| Molecular Weight | 302.308 g/mol | |

| Structural Features | Benzene ring, two nitro groups, one pentylsulfonyl group | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

963-22-4 |

|---|---|

Molecular Formula |

C11H14N2O6S |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

2,4-dinitro-1-pentylsulfonylbenzene |

InChI |

InChI=1S/C11H14N2O6S/c1-2-3-4-7-20(18,19)11-6-5-9(12(14)15)8-10(11)13(16)17/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

PTWBGBDKDZWGCL-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

963-22-4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sultropen

Established Synthetic Pathways of Sultropen

While direct, highly detailed synthetic procedures for this compound (benzene, 2,4-dinitro-1-(pentylsulfonyl)-) are not extensively documented in widely accessible literature, its structure suggests a primary established pathway rooted in the synthesis of aryl sulfones. A common and versatile approach involves the oxidation of corresponding alkyl aryl sulfides. This method is particularly relevant for this compound, as 2,4-dinitrophenyl derivatives are known to undergo nucleophilic aromatic substitution.

A plausible established pathway for this compound synthesis would involve:

Nucleophilic Aromatic Substitution (SNAr): The reaction of a highly activated aromatic halide, such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent, PubChem CID: 7291), with pentanethiol (PubChem CID: 8011) under basic conditions. This nucleophilic displacement of the fluorine atom by the thiolate anion yields 2,4-dinitrophenyl pentyl sulfide (B99878). This type of reaction is known to proceed efficiently at ambient temperatures.

Oxidation: Subsequent oxidation of the 2,4-dinitrophenyl pentyl sulfide to the corresponding sulfone, this compound. Oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA, PubChem CID: 6927) or urea-hydrogen peroxide (UHP) can be employed for this transformation. The oxidation of sulfides to sulfones typically proceeds in excellent yields. UHP, an adduct of hydrogen peroxide and urea, is considered an inexpensive, stable, and less hazardous oxidant, making it suitable for practical synthesis.

Another general established method for synthesizing aryl sulfones includes the substitution reaction of alkyl halides with alkali-metal salts of arenesulfinates. For instance, pentyl halides could react with a 2,4-dinitrophenylsulfinate salt, if such a sulfinate is readily available or can be synthesized.

Exploration of Novel Synthetic Routes

The field of organic synthesis continuously seeks more efficient, selective, and environmentally friendly methods. For this compound, novel synthetic routes could explore modern C-S coupling reactions and one-pot methodologies.

Transition-Metal-Catalyzed C-S Coupling: Palladium-catalyzed cross-coupling reactions offer a powerful tool for C-S bond formation. Methods involving the coupling of aryl boronic acids (PubChem CID: 69970) with arylsulfonyl chlorides have been developed for the synthesis of unsymmetrical diaryl sulfones. Adapting this, a pentylsulfonyl chloride could potentially be coupled with a dinitrophenyl boronic acid derivative. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts also provide a wide range of alkylaryl and diaryl sulfones in good yields under mild conditions.

Electrochemical Sulfonylation: Recent advancements include electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts, offering a catalyst- and additive-free approach at room temperature. Such methods could present a greener and more straightforward path to the sulfone moiety of this compound.

One-Pot Syntheses from Alcohols: Direct one-pot synthesis of aryl sulfones from primary alcohols has been reported. This involves treating alcohols with N-bromosuccinimide (NBS, PubChem CID: 6062) and triphenylphosphine (B44618) (PubChem CID: 11666), followed by the addition of a sodium arenesulfinate. nih.gov This approach could streamline the synthesis by avoiding the isolation of intermediates, potentially starting from 1-pentanol (B3423595) (PubChem CID: 8010) and a suitable dinitrophenyl sulfinate.

Chemical Modifications and Analog Design Principles

The structure of this compound offers several sites for chemical modification, leading to the design of analogs with potentially altered properties or activities. Analog design principles for this compound could include:

Modification of the Pentyl Chain: Varying the length of the alkyl chain (e.g., methyl, ethyl, hexyl, octyl sulfonyl groups), introducing branching, or incorporating unsaturation (e.g., alkenyl, alkynyl sulfonyl groups) could impact lipophilicity, steric hindrance, and interaction with biological targets.

Alteration of Nitro Groups: The nitro groups are strong electron-withdrawing substituents. Modifications could involve:

Reduction: Reducing one or both nitro groups to amino groups (e.g., 2-amino-4-nitro-1-(pentylsulfonyl)benzene or 2,4-diamino-1-(pentylsulfonyl)benzene) would drastically change the electronic properties and introduce basicity, allowing for further derivatization (e.g., acylation, diazotization).

Positional Isomers: Synthesizing isomers with nitro groups at different positions (e.g., 3,5-dinitro, 2,6-dinitro) would alter the electronic and steric environment around the sulfonyl group.

Replacement: Replacing nitro groups with other electron-withdrawing or electron-donating substituents (e.g., cyano, halogen, methoxy) to fine-tune electronic properties.

Modification of the Sulfonyl Group: While the sulfonyl group is central to this compound's structure, it could be replaced by other sulfur-containing functionalities (e.g., sulfoxide, sulfide) or other functional groups entirely, depending on the desired properties.

Stereoselective Synthesis Approaches

This compound, defined as benzene (B151609), 2,4-dinitro-1-(pentylsulfonyl)-, is an achiral molecule. Its chemical structure does not possess any chiral centers (carbon atoms bonded to four different groups), planes of symmetry, or axes of chirality. Therefore, the concept of stereoselective synthesis, which aims to produce a particular stereoisomer in preference to others, is not applicable to the synthesis of this compound itself.

However, stereoselective synthesis approaches would become highly relevant if chiral analogs of this compound were designed. For instance, if the pentyl chain were modified to include a chiral center (e.g., a branched alkyl group with a stereogenic carbon), or if a chiral auxiliary were incorporated into the sulfonyl moiety or the benzene ring, then specific stereoselective methodologies (e.g., asymmetric catalysis, chiral auxiliary-mediated reactions, kinetic resolution) would be crucial to control the stereochemistry of the newly formed chiral centers.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes. Key considerations include:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Reactions like the oxidation of sulfides to sulfones, especially with oxidants like UHP that produce benign byproducts (urea and water), exhibit good atom economy.

Safer Solvents and Auxiliaries: Moving away from hazardous or volatile organic solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids. For example, the use of aqueous bases in the presence of water-miscible solvents for sulfonate formation is considered environmentally benign. One-pot reactions, by reducing the number of isolation and purification steps, inherently reduce solvent consumption. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperatures and pressures where possible, or utilizing catalytic methods that lower activation energy, can significantly reduce energy consumption. Many modern C-S coupling reactions are designed to operate under mild conditions.

Catalysis: Employing catalytic reagents instead of stoichiometric ones. Catalytic processes are generally more efficient, selective, and produce less waste. Transition-metal-catalyzed C-S coupling reactions are prime examples of this principle.

Prevention of Waste: Designing synthetic methods to prevent waste generation rather than treating or cleaning up waste after it has been created. One-pot syntheses are excellent examples of waste prevention. nih.gov

Use of Renewable Feedstocks: While the core benzene ring is typically petroleum-derived, efforts could be made to explore biomass-derived precursors for the pentyl chain or other substituents if feasible.

The oxidation of 2,4-dinitrophenyl pentyl sulfide using UHP exemplifies several green chemistry principles, including the use of a safer oxidant and the generation of water-soluble, easily removable byproducts. Further research into novel C-S coupling reactions could lead to even greener synthetic routes for this compound.

Elucidation of Sultropen S Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Conformational Analysis and Molecular Recognition Mechanisms

Conformational analysis of Sultropen would involve studying the various three-dimensional arrangements its atoms can adopt due to bond rotations, particularly around the sulfonyl group and the pentyl chain. This compound possesses rotatable bonds, which contribute to its conformational flexibility. Understanding these preferred conformations is critical because a compound's biological activity often depends on its ability to adopt a specific shape that complements its biological target site.

For a fungicide like this compound, molecular recognition mechanisms would theoretically involve specific interactions between its structural features and a fungal biological target, such as an enzyme or receptor crucial for fungal growth or survival. These interactions could include hydrogen bonding (e.g., with the nitro groups or sulfonyl oxygen atoms), hydrophobic interactions (e.g., with the pentyl chain and the benzene (B151609) ring), and van der Waals forces. The presence of two nitro groups and a sulfonyl group on the benzene ring suggests potential for electron-withdrawing effects and opportunities for polar interactions. However, without a definitively identified biological target for this compound, the precise molecular recognition mechanisms remain hypothetical.

Ligand-Target Interaction Profiling for this compound Analogs

Ligand-target interaction profiling for this compound and its potential analogs would typically involve experimental and computational methods to characterize how these compounds bind to or modulate the activity of specific fungal proteins. This process is fundamental to SAR studies. Given this compound's fungicidal activity, such profiling would aim to identify the specific molecular target(s) within fungal cells that its structure interacts with to exert its effect.

In the absence of specific published data for this compound, this profiling would generally entail:

In vitro biochemical assays: Measuring the inhibition or activation of specific fungal enzymes or receptors by this compound and its structural variants.

In silico molecular docking: Computational simulations to predict the binding modes and affinities of this compound and its analogs within the active sites of hypothesized fungal targets. This would involve generating 3D structures of this compound and its analogs and then docking them into known or predicted protein structures of fungal targets.

Mutagenesis studies: Altering specific amino acid residues in the target protein to understand their role in binding and activity.

Such studies would reveal which parts of the this compound molecule are critical for binding and efficacy, informing the SAR.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are necessary to ensure its optimal interaction with a specific biological target and to trigger (or block) its biological response. For this compound, pharmacophore models would be developed based on the structural features (e.g., the spatial arrangement of the nitro groups, the sulfonyl group, and the pentyl chain) that are hypothesized to be crucial for its fungicidal activity.

Lead optimization strategies, guided by SAR and QSAR insights, would then focus on modifying this compound's structure to enhance its potency, selectivity, or other desirable properties. This could involve:

Substituent modifications: Systematically altering the length or branching of the pentylsulfonyl chain, or introducing different substituents on the benzene ring, to probe the impact on activity.

Bioisosteric replacements: Substituting functional groups with others that have similar physicochemical properties but potentially improved characteristics (e.g., different sulfonyl derivatives or nitro group replacements).

Scaffold hopping: Exploring entirely new molecular frameworks that retain the key pharmacophoric features identified from this compound's structure.

Computational and Chemoinformatic Approaches to this compound SAR/QSAR

Computational and chemoinformatic approaches are indispensable for modern SAR/QSAR elucidation. For this compound, these would include:

Molecular Descriptors: Calculating various physicochemical and structural descriptors for this compound and its potential analogs. These descriptors can include:

Electronic descriptors: Such as partial charges, dipole moments, and frontier orbital energies, which relate to the electronic distribution and reactivity of the molecule.

Steric descriptors: Such as molar refractivity, molecular volume, and shape descriptors, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as LogP (octanol-water partition coefficient), which quantifies the lipophilicity of the compound.

Statistical Modeling: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), and principal component analysis (PCA) to build QSAR models. These models would correlate the calculated molecular descriptors with fungicidal activity data (e.g., EC50 or IC50 values) of a series of this compound analogs. For instance, QSAR models for other sulfur-containing compounds have successfully used properties such as mass, polarizability, electronegativity, van der Waals volume, and octanol-water partition coefficient as key predictors for biological activities.

3D-QSAR (e.g., CoMFA, CoMSIA): These methods use the three-dimensional structures of compounds and their interactions with a hypothetical binding site to derive QSAR models. This would involve aligning this compound and its analogs in 3D space and then calculating steric and electrostatic fields around them to correlate with activity.

Machine Learning: Advanced machine learning algorithms (e.g., neural networks, support vector machines, random forests) can be applied to build more complex and potentially more predictive QSAR models, especially when dealing with large datasets of compounds.

Comparative SAR Studies with Related Sulfonyl Compounds

This compound contains a sulfonyl group (-SO2-) googleapis.com, which is a common functional group in many biologically active compounds, including other fungicides and drugs. Comparative SAR studies would involve analyzing the structure-activity relationships of this compound in comparison to other sulfonyl-containing compounds known for their fungicidal activity or other biological effects.

Such comparisons could help:

Identify common pharmacophoric features: Determine if the sulfonyl group plays a similar role in the activity of this compound as it does in other active sulfonyl compounds.

Understand structural requirements: Elucidate how variations in the substituents attached to the sulfonyl group or the aromatic ring in related compounds impact their activity, providing insights applicable to this compound.

Explore mechanism of action: While this compound's specific mechanism is not detailed in public search results, comparative studies with sulfonyl compounds whose mechanisms are known (e.g., sulfa drugs inhibiting dihydropteroate (B1496061) synthetase) could offer clues or hypotheses for this compound's mode of action.

For example, QSAR studies on sulfonate esters have explored the relationship between electrophilicity, hydrophobicity, and biological activity. Similarly, studies on sulfur-containing thiourea (B124793) and sulfonamide derivatives have identified key chemical properties influencing anticancer activities. While these studies are not directly on this compound, they illustrate the types of analyses that would be performed to understand the role of the sulfonyl moiety and other structural elements in its fungicidal properties.

Molecular Targets and Mechanistic Pharmacology of Sultropen

Identification and Characterization of Specific Molecular Targets (e.g., Metalloenzymes, Lanosterol (B1674476) Demethylase/CYP51)

Sultropen has been identified as an inhibitor of lanosterol demethylase (CYP51) activity in fungal cells, particularly those residing on plants. patsnap.comepo.org CYP51, also known as sterol 14α-demethylase (EC 1.14.13.70), is a cytochrome P450 enzyme that plays an essential role in the biosynthesis of sterols in eukaryotic cells, including fungi. nih.govnih.govrcsb.orgresearchgate.net In fungi, this enzyme catalyzes the demethylation of lanosterol, a crucial step in the synthesis of ergosterol (B1671047), which is a fungal-specific sterol vital for cell membrane integrity and function. nih.govresearchgate.net Inhibition of CYP51 leads to the disruption of fungal membrane function and dysregulation of the cell cycle. researchgate.net

Beyond CYP51, this compound has also been noted for its ability to inhibit metalloenzyme activity in fungal cells. patsnap.com Metalloenzymes are a broad class of enzymes that require metal ions (such as zinc, iron, copper, or nickel) for their catalytic activity or structural stability. frontiersin.orgnih.gov These metal ions are often directly involved in the enzymatic reaction at the active site. frontiersin.orgnih.gov Metalloenzymes are significant drug targets across various biological systems due to their involvement in numerous metabolic pathways and physiological functions. frontiersin.orgnih.govnih.gov Inhibitors of metalloenzymes typically function by interacting with these active site metal ions, often through specific metal-binding groups (MBGs) within their chemical structure. frontiersin.orgnih.gov While this compound is broadly stated to inhibit metalloenzymes, specific details regarding the particular metalloenzymes or the precise nature of its interaction with the metal centers have not been extensively characterized in publicly available research.

Biochemical Mechanisms of Action (e.g., Enzyme Inhibition Kinetics)

This compound's biochemical mechanism of action primarily involves enzyme inhibition, specifically targeting CYP51 and metalloenzymes in fungi. patsnap.comepo.org Enzyme inhibition studies are crucial for understanding how a compound interacts with its biological target and affects its catalytic activity. Inhibitors can be classified based on their interaction with the enzyme, affecting parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate. khanacademy.orglibretexts.orgwolfram.comgonzaga.edu

Common types of enzyme inhibition include:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This typically increases the apparent Km but does not change Vmax. khanacademy.orglibretexts.orggonzaga.edu

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency. This typically decreases Vmax but does not affect Km. khanacademy.orglibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, forming an inactive complex. This type of inhibition decreases both Vmax and Km. khanacademy.orglibretexts.org

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation. libretexts.orggonzaga.edu

While this compound is known to inhibit CYP51 and metalloenzymes, specific details regarding its enzyme inhibition kinetics, such as precise Km, Vmax, or Ki values, or the exact type of inhibition (e.g., competitive, non-competitive) for its interactions with these targets, are not explicitly provided in the search results. Such detailed kinetic studies would typically involve measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using models like Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgwolfram.com

Receptor Binding and Signal Transduction Modulations

Information directly detailing this compound's involvement in receptor binding or signal transduction modulation is not available in the provided research. Signal transduction refers to the complex process by which cells receive and respond to external stimuli, transmitting signals from the cell surface to intracellular targets, often through a series of molecular events involving receptors and biochemical cascades. wolfram.comwikipedia.orgnih.govnih.gov

Receptors, typically integral transmembrane proteins, bind to specific signaling molecules (ligands) on the cell surface, initiating a conformational change that transmits a signal across the membrane. wolfram.comnih.gov This can lead to various cellular responses, such as changes in gene expression, enzyme activity, or ion channel modulation. wolfram.comwikipedia.orgnih.gov Receptor binding assays are standard methods used to characterize the affinity and specificity of a compound's interaction with a receptor. weizmann.ac.ilnoaa.govmdpi.com While some patent literature mentions this compound in the context of "modulation" in plants googleapis.com, this term is broad and does not specify involvement in receptor binding or signal transduction pathways. Therefore, specific research findings on this compound's direct effects on receptor binding or signal transduction modulations remain uncharacterized in the available data.

Comparative Mechanistic Studies with other Sulfonyl Fungicides and Pesticides

This compound is listed among various fungicides and pesticides in patent documents, indicating its inclusion in this broader category of agricultural chemicals. patsnap.comepo.orgmhmedical.comnih.govlibretexts.org The prompt specifically asks for comparisons with "sulfonyl fungicides and pesticides." While this compound itself is a sulfonate, and sulfonamides are a related class of compounds with a sulfonyl group, detailed comparative mechanistic studies focusing on this compound versus other sulfonyl fungicides or pesticides are not extensively described in the provided search results.

However, the mechanism of action of sulfonamides, which are a prominent class of sulfonyl-containing antimicrobial agents, provides a relevant comparative context. As discussed in Section 4.2, sulfonamides typically inhibit bacterial folic acid synthesis by targeting dihydropteroate (B1496061) synthase (DHPS) as PABA analogs. biomol.compatsnap.commhmedical.comdrugbank.com This competitive inhibition disrupts nucleotide synthesis and bacterial growth. patsnap.com Other fungicides and pesticides often have diverse mechanisms of action, including inhibiting sterol biosynthesis (like other azole fungicides that target CYP51), disrupting mitochondrial respiration, or interfering with cell wall synthesis. nih.govnih.govresearchgate.net Without specific comparative studies on this compound's mechanism against other sulfonyl fungicides, a direct detailed comparison of their precise biochemical actions, enzyme kinetics, or molecular interactions is limited. The available information primarily lists this compound alongside other compounds without elaborating on their comparative mechanistic specifics.

Preclinical Research Methodologies for Sultropen in Biological Systems

In Vitro Mechanistic Investigations Using Cell Lines

In vitro mechanistic investigations using cell lines are foundational for understanding the cellular and molecular effects of a compound. These studies allow for controlled experimentation to identify specific targets, pathways, and cellular processes modulated by a test agent. For a fungicide like Sultropen, cell lines derived from fungal pathogens or relevant host cells would be employed to assess its direct impact on fungal growth, viability, and cellular functions.

Typical investigations would involve exposing fungal cell cultures (e.g., yeast or filamentous fungi) to varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀) on growth. Beyond simple growth inhibition, mechanistic studies would delve into cellular processes such as membrane integrity, enzyme activity (e.g., those involved in ergosterol (B1671047) biosynthesis or cell wall synthesis), mitochondrial function, and gene expression profiles. Techniques such as flow cytometry, quantitative PCR, Western blotting, and high-content imaging are commonly used to assess apoptosis, cell cycle arrest, protein expression, and morphological changes. For instance, studies on other antifungal compounds often quantify mycelial growth inhibition and determine IC₅₀ values against specific fungal species nih.gov. While specific data tables for this compound's in vitro mechanistic investigations using cell lines were not found in the performed searches, such studies would aim to characterize its fungicidal mode of action at a cellular level.

Advanced Cell Culture Models (e.g., 3D Organoids, Microfluidic Systems) for this compound Studies

Advanced cell culture models, including 3D organoids and microfluidic systems, offer more physiologically relevant environments compared to traditional 2D monolayer cultures, better mimicking the in vivo tissue architecture and microenvironment. These models are increasingly utilized in drug discovery to provide more predictive data for compounds.

For this compound, these advanced models could be particularly valuable for studying its interaction with complex fungal biofilms or host-pathogen interactions in a more realistic setting. For example, 3D fungal spheroids or organoids derived from host tissues (e.g., plant tissues for agrochemical applications) could be used to evaluate penetration, distribution, and efficacy within a multi-layered cellular structure. Microfluidic systems, also known as "organ-on-a-chip" platforms, allow for dynamic control over nutrient supply, waste removal, and even mechanical forces, enabling long-term studies and more accurate simulation of in vivo conditions. These systems could be used to study this compound's impact on fungal colonies under flow conditions, or its effect on host cells in a dynamic environment, providing insights into its effectiveness against resistant forms or its interaction with host defense mechanisms. While the searches did not yield specific data tables or detailed findings for this compound in 3D organoids or microfluidic systems, these methodologies represent a significant advancement for preclinical research into complex biological interactions.

Ex Vivo Tissue Culture Models for Pathway Elucidation

Ex vivo tissue culture models involve the use of intact tissues or organs removed from living organisms and maintained in a controlled environment, preserving much of the native tissue architecture, cellular diversity, and cell-matrix interactions. These models bridge the gap between in vitro cell cultures and in vivo animal studies, offering a more complex biological context than cell lines while allowing for more precise experimental control than whole organisms.

For this compound, ex vivo tissue cultures could be employed to elucidate its effects on specific pathways within a more complex tissue microenvironment. For instance, if this compound's fungicidal activity involves disruption of host-pathogen interactions in plant diseases, ex vivo plant tissue infected with target fungi could be used. This would allow researchers to study how this compound affects fungal proliferation within the plant tissue, its penetration into different tissue layers, and its impact on host defense responses, all while maintaining the physiological architecture of the tissue. Pathway elucidation in such models might involve analyzing gene expression, protein levels, and metabolic changes within the treated tissue using techniques like transcriptomics, proteomics, or metabolomics. The advantage of ex vivo models lies in their ability to reflect in vivo conditions more closely than dissociated cell cultures, providing valuable insights into drug metabolism and pharmacokinetics in a tissue context. Specific research findings or data tables for this compound using ex vivo tissue culture models were not identified in the conducted searches.

Non-Human In Vivo Models for Target Validation and Pharmacodynamic Assessment (e.g., Plant Pathogen Models)

Non-human in vivo models are essential for validating targets identified in in vitro and ex vivo studies and for assessing the pharmacodynamic effects of a compound within a whole organism. These models provide a holistic view of a compound's efficacy, distribution, and interaction with complex biological systems, including immune responses and systemic effects nih.gov. For a fungicide like this compound, plant pathogen models are highly relevant.

In the context of this compound's fungicidal activity, in vivo plant pathogen models would involve infecting susceptible plants with target fungi and then applying this compound to assess its ability to prevent or treat the disease. This could include studies on various crops and fungal pathogens to determine the spectrum of activity and efficacy under different environmental conditions. Parameters assessed would include disease severity, lesion size, fungal biomass reduction, and yield protection. Pharmacodynamic assessment would involve measuring the biological response to this compound over time, such as the reduction in fungal load or the modulation of plant defense genes. Target validation in these models would seek to confirm that the mechanisms observed in vitro translate to an effective response in vivo. For example, if in vitro studies suggested this compound inhibits a specific fungal enzyme, in vivo studies would aim to correlate the reduction in disease with the inhibition of that enzyme in the infected plant. While the searches confirm this compound's classification as a fungicide , specific detailed research findings or data tables from non-human in vivo plant pathogen models focusing solely on this compound were not found in the performed searches. Such studies are critical for demonstrating the practical utility and efficacy of fungicidal compounds.

Advanced Analytical Research Techniques Applied to Sultropen

Chromatographic and Spectrometric Methods for Sultropen Detection and Quantification (e.g., LC-MS, TOF-MS, GC-MS)

Chromatographic and spectrometric methods are fundamental to the detection, identification, and quantification of chemical compounds, including this compound. These techniques leverage the separation capabilities of chromatography with the identification and quantification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines liquid chromatography, which separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase, with mass spectrometry, which identifies and quantifies separated compounds by measuring their mass-to-charge ratio (m/z). LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity, making it suitable for complex matrices. github.io this compound has been mentioned in patent literature as a compound amenable to LC-MS analysis, often in the context of screening for various agrochemicals or other compounds. For instance, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been employed for the preliminary screening and identification of emerging contaminants, including this compound, in environmental samples such as mangrove water. This indicates the utility of LC-MS techniques for both qualitative identification and potential quantification of this compound in complex environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly effective for volatile and semi-volatile organic compounds. In GC-MS, compounds are first separated in the gas phase based on their boiling points and interactions with the column's stationary phase, and then introduced into a mass spectrometer for ionization, fragmentation, and detection. GC-MS is widely used for analyzing pesticides and other organic contaminants in various samples, including food, environmental, and biological matrices. This compound's presence in lists of compounds analyzed by GC-MS in patent documents suggests its suitability for this technique, likely due to its volatility or derivatization potential.

Time-of-Flight Mass Spectrometry (TOF-MS) , often coupled with chromatography (e.g., LC-TOF-MS or GC-TOF-MS), provides high mass resolution and accurate mass measurements, which are crucial for identifying unknown compounds and confirming the identity of known ones. TOF-MS separates ions based on their flight time through a field-free region, with lighter ions arriving at the detector faster than heavier ones. This capability is particularly valuable in non-targeted screening and metabolite profiling. The application of LC-QTOF-MS in detecting this compound as an emerging contaminant highlights the role of high-resolution mass spectrometry in its analytical characterization.

While this compound is recognized as a compound that can be analyzed by these advanced techniques, specific detailed research findings, such as precise chromatographic parameters (e.g., column type, mobile phase composition, flow rates, temperature programs), specific mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energies), or validated detection and quantification limits solely for this compound in various matrices, are not extensively detailed in the publicly available literature. The mentions primarily occur within broader lists of compounds in patent claims or general environmental screening studies.

Development of High-Sensitivity and High-Throughput Analytical Assays

The development of high-sensitivity and high-throughput analytical assays is crucial for efficient and reliable analysis, especially in fields requiring rapid screening of numerous samples or the detection of analytes at very low concentrations. High-sensitivity assays are designed to detect minute quantities of a substance, often achieving low limits of detection (LOD) and quantification (LOQ) with high precision. High-throughput assays, on the other hand, focus on analyzing a large number of samples in a short period, often through automation and miniaturization, significantly increasing laboratory efficiency and reducing turnaround times.

For a compound like this compound, which is used in agrochemical research and potentially present as an environmental contaminant, developing such assays would be highly beneficial. High-throughput screening is a common practice in agrochemical research to identify and evaluate potential active compounds or to monitor residues. This compound has been listed in the context of high-throughput screening in agrochemical research, indicating its consideration for rapid analytical assessment.

However, specific details regarding the development and validation of high-sensitivity or high-throughput analytical assays specifically for this compound, including methodologies, performance characteristics (e.g., linearity, precision, accuracy, LOD/LOQ values), or the types of matrices for which these assays have been developed, are not explicitly provided in the reviewed literature. General principles of assay development and validation, such as design of experiments (DoE), optimization of parameters, and the use of automated liquid handling systems, are well-established for achieving high sensitivity and throughput in analytical chemistry.

Electroanalytical and Bioanalytical Approaches for this compound

Electroanalytical approaches involve measuring electrical properties (current, potential, or resistance) in an electrochemical cell to determine the concentration or identity of analytes. Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), differential pulse voltammetry (DPV), and potentiometry are commonly employed. These methods offer advantages such as high sensitivity, rapid analysis speed, low sample and solvent consumption, and often lower operating costs compared to other analytical techniques. They are particularly useful for studying redox reactions and can be applied in environmental monitoring, clinical analysis, and material science. While electroanalytical methods are broadly applicable to various organic compounds and their derivatives, specific research detailing the application of electroanalytical techniques for the detection, quantification, or study of this compound's electrochemical behavior was not identified in the consulted sources.

Bioanalytical approaches involve the quantitative measurement of xenobiotics (drugs and their metabolites) and biotics (macromolecules, proteins, nucleic acids, metabolites) in biological matrices. These methods often utilize biological recognition elements (e.g., antibodies, enzymes) coupled with analytical detection systems. Examples include enzyme-linked immunosorbent assays (ELISA), biosensors, and hybrid techniques like liquid chromatography-mass spectrometry (LC-MS) for bioanalysis. Bioanalytical methods are critical in pharmaceutical development for pharmacokinetic studies and immunogenicity assessments. While this compound is mentioned in the context of pharmaceutical development, specific bioanalytical methods developed solely for this compound or its metabolites in biological samples were not found in the available search results. General discussions on bioanalytical platforms for detecting various compounds exist, but without explicit reference to this compound.

Applications in Environmental Monitoring and Fate Studies (Analytical Perspective)

Given this compound's use as a fungicide, its presence and behavior in the environment are subjects of interest for environmental monitoring and fate studies. Analytical techniques play a pivotal role in assessing the environmental impact of such compounds by determining their concentrations in various environmental compartments (e.g., water, soil, sediment, air) and studying their degradation pathways and mobility.

Environmental monitoring involves routine measurements to track pollutant concentrations, identify trends, and ensure compliance with regulatory standards. Analytical methods used in environmental fate studies aim to understand how a substance transforms and moves in the environment. This includes assessing aerobic and anaerobic degradation, soil leaching, hydrolytic stability, and photolytic degradation.

A notable instance of this compound's detection in the environment comes from a study identifying it as an "emerging pollutant" in mangrove water in Indonesia. This screening was performed using liquid chromatography coupled with time-of-flight mass spectrometry (LC-QTOF-MS), demonstrating the practical application of advanced analytical techniques for environmental surveillance of this compound. However, the study primarily focused on qualitative identification and did not provide detailed quantitative data or extensive environmental fate parameters specific to this compound.

Sultropen in Agrochemical Science: Academic Perspectives

Molecular Basis of Fungicidal and Pesticidal Activity in Phytopathogenic Organisms

While Sultropen is recognized for its fungicidal and pesticidal properties, specific detailed academic research elucidating the precise molecular basis of its activity against phytopathogenic organisms is not extensively documented in publicly available literature. This compound's classification as a nitrobenzene (B124822) fungicide bcpcpesticidecompendium.org suggests potential mechanisms analogous to other dinitrophenol compounds. For instance, dinitrophenols like 2,4-dinitrophenol (B41442) (DNP) are known to act as uncouplers of mitochondrial oxidative phosphorylation, thereby inhibiting cellular respiration in target organisms slideshare.netnih.govnih.gov. This disruption prevents the conversion of energy into a usable form, thus hindering growth and vital cellular processes cropprotectionnetwork.org.

Sulfone derivatives, a broader chemical class to which this compound belongs due to its pentylsulfonyl group, have also been investigated for their antimicrobial properties. Some synthetic sulfone derivatives have demonstrated antifungal activity by inhibiting growth and adhesion of fungi such as Candida albicans, with their mode of action attributed to reducing virulence factors like adhesiveness and affecting gene expression related to morphogenesis nih.gov. However, direct evidence linking this compound's specific molecular interactions with fungal or pesticidal targets is not detailed in the reviewed academic literature.

Research on Agrochemical Delivery Systems for this compound (e.g., Nanocarriers, Controlled Release)

Academic research on agrochemical delivery systems for this compound specifically, such as nanocarriers or controlled release formulations, is not explicitly detailed in the available literature. However, the broader field of nanotechnology in agriculture is actively exploring advanced delivery systems for agrochemicals to enhance efficacy and reduce environmental impact google.comeuropa.euilo.org.

Environmental Interactions and Degradation Pathways (Academic Chemistry Focus)

Academic chemistry research focusing on the specific environmental interactions and degradation pathways of this compound is not extensively documented. However, the environmental fate of agrochemicals, in general, is a critical area of study, involving processes such as hydrolysis, photolysis, and biodegradation nih.govcriver.comnih.govtaylorfrancis.com.

For compounds with nitro groups, like this compound, degradation pathways can involve nitro reduction, as seen in the metabolism of 2,4-dinitrophenol wikipedia.org. Sulfone-containing compounds can also undergo various transformations in the environment. For instance, sulfamethoxazole, a sulfonamide, undergoes phototransformation processes including isomerization, hydroxylation, fragmentation, nitration, and substitution reactions in aqueous environments nih.gov. The persistence and degradation rates of agrochemicals are influenced by factors such as soil type, pH, and exposure to light and microbial activity europa.eucriver.comnih.gov. While these general degradation mechanisms are relevant to the chemical structure of this compound, specific studies detailing its unique degradation products or environmental half-lives are not provided in the reviewed academic literature.

Studies on Target Organism Resistance Mechanisms (Molecular and Biochemical Aspects)

General mechanisms of resistance in pathogens to antimicrobial agents and fungicides include:

Target Modification: Alterations in the drug's primary target site, often through mutations in the gene encoding the target protein, can reduce the binding affinity of the agrochemical while retaining the target's cellular function frac.infoumd.edu. For example, resistance to succinate (B1194679) dehydrogenase inhibiting (SDHI) fungicides often involves mutations in the succinate dehydrogenase complex ndsu.edu.

Drug Efflux: Pathogens can develop membrane proteins (efflux pumps) that actively transport the agrochemical out of the cell, thereby reducing its intracellular concentration and effectiveness umd.edutarbaweya.org.

Drug Inactivation/Altered Metabolism: Enzymes within the pathogen can inactivate the agrochemical through various biochemical reactions, or the pathogen can activate alternative metabolic pathways that bypass the inhibited target umd.edutarbaweya.org. For instance, some organophosphates can be detoxified by carboxylesterases tarbaweya.org.

Reduced Uptake: Pathogens may limit the uptake of the agrochemical into their cells tarbaweya.org.

Resistance can arise from single gene mutations (discrete resistance) or be polygenic (gradual resistance) frac.info. Understanding these mechanisms is crucial for developing strategies to manage and mitigate resistance, such as rotating agrochemicals with different modes of action frac.infoniphm.gov.in. While these principles apply broadly to agrochemicals, specific research on how phytopathogens develop resistance to this compound is not detailed.

Theoretical and Computational Chemistry Studies on Sultropen

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules unipd.itmdpi.com. DFT has revolutionized quantum chemistry by making computations more feasible and providing new chemical insights mdpi.com. These calculations can determine various molecular properties, including optimized geometries, vibrational frequencies, frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potentials, and charge distributions mdpi.comnih.govresearchgate.net. Such properties are critical for understanding a molecule's intrinsic behavior and its potential interactions.

For a compound like Sultropen, DFT studies could be employed to:

Determine stable conformers and molecular geometry : Understanding the preferred three-dimensional arrangement of atoms is essential for predicting how this compound might interact with biological targets.

Analyze electronic properties : Calculation of HOMO and LUMO energies can provide insights into this compound's electron-donating and electron-accepting capabilities, which are indicative of its chemical reactivity nih.govresearchgate.net. For instance, a small HOMO-LUMO gap often suggests higher reactivity.

Map electrostatic potential : This surface map can reveal regions of positive and negative charge, guiding predictions about how this compound might interact with charged or polar regions of a protein or other molecules.

Predict reactivity indices : Conceptual DFT descriptors, such as global hardness, softness, electrophilicity, and nucleophilicity, can be derived to predict a molecule's propensity to undergo certain chemical reactions mdpi.com.

Conceptual Data Table: Quantum Chemical Properties of this compound

| Property | Description | Expected Output Type |

| Optimized Geometry | 3D coordinates of atoms at minimum energy | Cartesian Coordinates |

| Total Energy | Ground state energy of the molecule | Energy (e.g., Hartree) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (electron donation ability) | Energy (e.g., eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (electron acceptance ability) | Energy (e.g., eV) |

| Dipole Moment | Measure of molecular polarity | Debye |

| Electrostatic Potential (ESP) | Surface map indicating charge distribution | Visual/Charge Density |

| Vibrational Frequencies | Characteristic frequencies of molecular vibrations | cm⁻¹ |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a small molecule (ligand) and a macromolecule (receptor, typically a protein) mdpi.comfrontiersin.org. These methods are invaluable in drug discovery for identifying potential lead compounds and understanding the molecular basis of their activity mdpi.com.

Molecular Docking : This method predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the binding affinity mdpi.comunair.ac.id. Docking algorithms explore various conformations of the ligand within the receptor's binding site and score them based on interaction energies mdpi.com. For this compound, if a specific biological target were hypothesized (e.g., a muscarinic acetylcholine (B1216132) receptor given its atropine-like structure), docking could predict its binding mode and affinity. A more negative binding affinity value generally indicates stronger binding to the target receptor frontiersin.org.

Molecular Dynamics Simulations : MD simulations provide a time-dependent view of the molecular system, allowing researchers to observe the dynamic behavior of the ligand-receptor complex, conformational changes, and the stability of interactions over time frontiersin.orgnih.govplos.org. Unlike static docking, MD can account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event unair.ac.idfrontiersin.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to assess the stability and flexibility of the complex frontiersin.orgunair.ac.id.

Conceptual Data Table: Molecular Docking and Dynamics Simulation Results for this compound

| Metric | Description | Expected Output Type |

| Docking Score | Predicted binding affinity (e.g., Gibbs free energy of binding) | kcal/mol or arbitrary units |

| Predicted Binding Pose | 3D coordinates of this compound within the target binding site | Visual/PDB format |

| Key Interacting Residues | Amino acids in the target protein forming interactions with this compound | List of amino acids |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation from initial conformation over time (stability) | Å (Angstroms) |

| RMSF (Root Mean Square Fluctuation) | Measure of atomic fluctuations (flexibility) | Å (Angstroms) |

| Binding Free Energy (MM/GBSA) | More accurate estimation of binding affinity from MD trajectories | kcal/mol |

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are powerful computational strategies used to discover novel compounds with desired properties or to identify active molecules from large chemical libraries europa.eumdpi.comgithub.com.

Virtual Screening (VS) : This technique involves computationally screening large databases of chemical compounds to identify those likely to bind to a specific biological target or possess certain properties mdpi.comnih.gov. VS can be either ligand-based (relying on similarities to known active compounds) or structure-based (using the 3D structure of the target protein) mdpi.com. For this compound, VS could be employed to search for compounds that share similar structural features (scaffold hopping) or electrostatic properties, potentially leading to new analogs with improved activity or selectivity.

De Novo Design : This approach involves computationally generating new molecules from scratch, typically by assembling molecular fragments, based on a set of design rules and desired properties mdpi.comgithub.comresearchgate.net. These algorithms aim to create compounds that are optimized for a specific target or activity profile. In the context of this compound, de novo design could be used to generate novel compounds that retain the core pharmacophore of this compound but with modifications designed to enhance binding, improve pharmacokinetic properties, or overcome potential limitations.

Conceptual Data Table: Virtual Screening and De Novo Design Outcomes

| Method | Description | Expected Output Type |

| Virtual Screening | List of top-scoring compounds from a chemical library | Compound IDs, Scores |

| De Novo Design | Novel chemical structures generated with desired properties | SMILES, 2D/3D Structures |

| Similarity Metrics | Quantitative measures of structural or property similarity to this compound | Tanimoto Coefficient, etc. |

| Predicted ADMET Properties | Computational predictions of absorption, distribution, metabolism, excretion, and toxicity | Numerical values (e.g., LogP, TPSA) |

Predictive Modeling of Pharmacological Activities (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ligand-based computational methods that establish mathematical relationships between a molecule's chemical structure and its biological activity (QSAR) or physicochemical properties (QSPR) mdpi.comresearchgate.netmeilerlab.org. These models are built by correlating molecular descriptors (numerical representations of structural features) with experimental data mdpi.com.

QSAR Modeling : By analyzing a dataset of compounds with known biological activities, QSAR models can predict the activity of new, untested compounds based on their molecular descriptors mdpi.comneovarsity.org. For this compound, if a series of its derivatives or related compounds with known pharmacological activities (e.g., anticholinergic activity) were available, a QSAR model could be developed. This model could then predict the activity of newly synthesized or hypothetical this compound analogs, guiding synthetic efforts towards more potent or selective compounds.

QSPR Modeling : Similar to QSAR, QSPR models predict physicochemical properties (e.g., solubility, lipophilicity, boiling point, density) based on molecular structure mdpi.comresearchgate.net. These properties are crucial for understanding a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is vital for drug development researchgate.net. QSPR studies on this compound could predict its solubility in different solvents, its octanol-water partition coefficient (LogP), or its permeability across biological membranes, all of which influence its bioavailability and therapeutic potential.

Conceptual Data Table: QSAR/QSPR Predictions for this compound Analogs

| Property/Activity | Description | Expected Output Type |

| Predicted Activity | Quantitative prediction of a specific biological activity (e.g., IC50, Ki) | Numerical (e.g., µM) |

| Predicted LogP | Octanol-water partition coefficient (measure of lipophilicity) | Numerical |

| Predicted Solubility | Solubility in various solvents | Numerical (e.g., mg/mL) |

| Predicted Permeability | Prediction of membrane permeability (e.g., Caco-2 permeability) | Numerical |

| Key Descriptors | Molecular features most influential in the prediction | List of descriptors |

Concluding Remarks and Future Research Trajectories for Sultropen

Emerging Research Areas in Sultropen Chemistry and Biology

Emerging research in this compound's chemistry and biology is likely to focus on a more granular understanding of its interactions within complex biological and environmental systems. Given its role as an agricultural chemical, key areas of interest include its precise impact on target fungal pathogens at a molecular level, as well as its interactions with non-target organisms and the broader agroecosystem.

One significant area involves investigating the detailed structure-activity relationships (SAR) of this compound to identify specific functional groups responsible for its fungicidal activity and explore modifications that could enhance efficacy or reduce environmental persistence. This could involve synthetic chemistry efforts to create novel derivatives with optimized properties.

Furthermore, understanding this compound's environmental fate and ecotoxicology at a deeper molecular level is crucial. This includes studying its degradation pathways in soil and water, its potential for bioaccumulation, and its long-term effects on soil microbial communities and beneficial insects. Research could also explore its interactions with plant physiology beyond disease control, potentially uncovering roles in plant stress response or nutrient uptake modulation, though this remains an underexplored avenue.

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies offers a powerful avenue to unravel the intricate biological effects and environmental dynamics of this compound. These high-throughput methods provide comprehensive insights into biological systems at a molecular scale ontosight.aigoogle.combcpcpesticidecompendium.org.

Genomics and Transcriptomics: These technologies could be employed to study the genetic responses of fungal pathogens to this compound exposure, identifying genes involved in susceptibility or resistance development cropprotectionnetwork.org. Similarly, transcriptomic analysis of crop plants treated with this compound could reveal molecular pathways influenced by the compound, potentially identifying unintended effects or beneficial interactions.

Proteomics: By analyzing the entire protein complement of treated organisms, proteomics could pinpoint specific protein targets of this compound within fungal cells, offering detailed insights into its fungicidal mechanism of action cropprotectionnetwork.org. It could also reveal changes in protein expression in plants or soil microbes in response to this compound, indicating adaptive responses or stress pathways.

Metabolomics and Lipidomics: These approaches would allow for the comprehensive analysis of metabolites and lipids within biological samples, providing a snapshot of the metabolic state of organisms exposed to this compound ontosight.aicropprotectionnetwork.org. This could help identify biomarkers of exposure or effect, and elucidate metabolic perturbations in target or non-target species.

Spatial Omics: Emerging spatial omics technologies, such as spatial transcriptomics and metabolomics, could provide unprecedented detail on the distribution and activity of this compound within plant tissues or soil microenvironments ontosight.ai. This would allow researchers to understand how this compound is absorbed, translocated, and metabolized at a localized level, offering insights into its efficacy and environmental behavior.

The application of these omics technologies could generate extensive datasets, which, when combined with advanced bioinformatics, would facilitate a holistic understanding of this compound's impact and inform strategies for its more sustainable use.

Challenges and Opportunities in Mechanistic Research

Despite its established use, a comprehensive understanding of this compound's precise molecular mechanism of action as a fungicide may still present challenges. The complexity of biological systems and the intricate network of molecular interactions can make it difficult to fully elucidate how a chemical compound exerts its effects frac.info.

Challenges:

Specificity of Target: Identifying the exact molecular target(s) of this compound within fungal cells can be challenging, particularly if it has multiple modes of action or affects broad cellular processes.

Environmental Complexity: Tracking this compound's behavior and interactions in dynamic environmental matrices like soil, which contains diverse microbial communities and organic matter, poses significant analytical hurdles nih.gov.

Resistance Mechanisms: Understanding the evolutionary mechanisms by which fungi develop resistance to this compound requires detailed mechanistic studies, including genetic and biochemical analyses of resistant strains frac.infookstate.edu.

Opportunities:

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide detailed structural and interaction information, potentially revealing direct binding partners or enzymatic inhibition mechanisms.

Computational Chemistry and Molecular Modeling: In silico approaches, including molecular docking and dynamics simulations, can predict potential binding sites and interactions of this compound with biological macromolecules, guiding experimental validation.

AI-Driven Hypothesis Generation: Artificial intelligence (AI) tools are increasingly being used to generate novel, testable hypotheses in scientific research bayer.us. Applying AI to existing data on this compound and related compounds could accelerate the discovery of new mechanistic insights.

CRISPR-Cas9 and Gene Editing: These tools could be used to precisely modify fungal genes suspected of being involved in this compound's mechanism or resistance, allowing for direct validation of hypotheses.

Potential for Novel Applications Based on Fundamental Discoveries

Fundamental discoveries regarding this compound's chemistry and biology could pave the way for novel applications, extending beyond its current use as a broad-spectrum agricultural fungicide.

Improved Formulations: A deeper understanding of this compound's solubility, stability, and interaction with plant surfaces could lead to the development of more efficient and environmentally friendly formulations, such as nanoformulations, that enhance uptake, reduce leaching, and prolong activity nih.govmagic.eco.

Development of Derivatives: By understanding the key pharmacophores and mechanisms, chemists could rationally design and synthesize new this compound derivatives with enhanced fungicidal potency, broader spectrum of activity, reduced toxicity, or improved environmental profiles.

Beyond Fungicide: While currently known as a fungicide, fundamental discoveries might reveal unforeseen biological activities of this compound, potentially leading to applications in other areas of agriculture or even in unrelated fields, though this would require significant exploratory research.

The future of this compound research lies in a multidisciplinary approach that integrates advanced chemical, biological, and computational tools to unlock its full potential while addressing critical environmental and sustainability concerns.

Q & A

Table 1. Key Frameworks for Research Question Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.